C10H20ClN3O3S
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Overview
Description
. This compound is a synthetic organic molecule that contains a variety of functional groups, including an amide, a thioether, and an amino group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-{3-[(2-acetamidoethyl)sulfanyl]-3-oxopropyl}propanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-acetamidoethyl mercaptan with an appropriate acyl chloride to form the thioether linkage. This intermediate is then reacted with an amino acid derivative to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure controls. The use of automated systems for the addition of reagents and the monitoring of reaction progress is common. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-{3-[(2-acetamidoethyl)sulfanyl]-3-oxopropyl}propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the amide group can yield primary amines .
Scientific Research Applications
2-amino-N-{3-[(2-acetamidoethyl)sulfanyl]-3-oxopropyl}propanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which 2-amino-N-{3-[(2-acetamidoethyl)sulfanyl]-3-oxopropyl}propanamide hydrochloride exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioether and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-N-{3-[(2-acetamidoethyl)sulfanyl]-3-oxopropyl}propanamide hydrochloride include:
- 2-amino-N-{3-[(2-acetamidoethyl)sulfanyl]-3-oxopropyl}acetamide
- 2-amino-N-{3-[(2-acetamidoethyl)sulfanyl]-3-oxopropyl}butanamide
- 2-amino-N-{3-[(2-acetamidoethyl)sulfanyl]-3-oxopropyl}pentanamide .
Uniqueness
What sets 2-amino-N-{3-[(2-acetamidoethyl)sulfanyl]-3-oxopropyl}propanamide hydrochloride apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C10H20ClN3O3S |
---|---|
Molecular Weight |
297.80 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H19N3O3S.ClH/c1-8-10(9(2)16-12-8)17(14,15)11-6-5-7-13(3)4;/h11H,5-7H2,1-4H3;1H |
InChI Key |
QTSBVUKAGNWLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCCN(C)C.Cl |
Origin of Product |
United States |
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